molecular formula C17H17ClN2O2S B10955331 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B10955331
M. Wt: 348.8 g/mol
InChI Key: XXJUNUMJNGEVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloroindole and 4-methylbenzenesulfonamide.

    Coupling Reaction: The 5-chloroindole is reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position of the indole ring.

    Sulfonamide Formation: The resulting intermediate is then coupled with 4-methylbenzenesulfonamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
  • N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
  • N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE

Uniqueness

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H17ClN2O2S/c1-12-2-5-15(6-3-12)23(21,22)20-9-8-13-11-19-17-7-4-14(18)10-16(13)17/h2-7,10-11,19-20H,8-9H2,1H3

InChI Key

XXJUNUMJNGEVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.